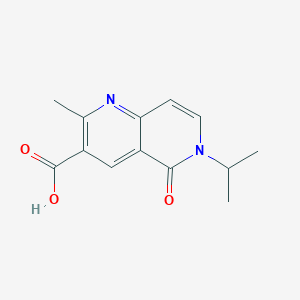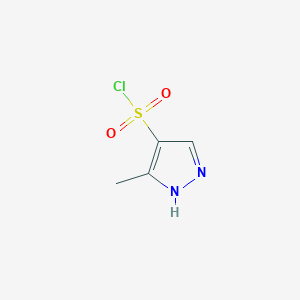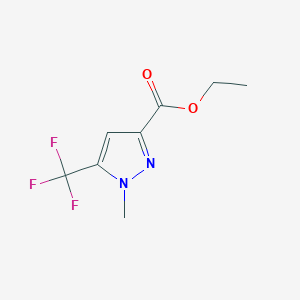
4-Iodo-3-methoxy-1,5-naphthyridine
Vue d'ensemble
Description
4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocycle with the empirical formula C9H7IN2O . It is a solid compound .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string COc1cnc2cccnc2c1I . The InChI representation is 1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 286.07 .Applications De Recherche Scientifique
Synthesis of Naphthyridines 4-Iodo-3-methoxy-1,5-naphthyridine derivatives have been synthesized and studied for various applications. The synthesis techniques and the properties of these compounds have been extensively researched. For instance, the synthesis of 4-substituted 1,5-naphthyridines and their N-oxides were investigated, providing insights into their structures and properties, including IR and UV spectra analyses. These studies have highlighted the potential of these compounds in various scientific applications due to their unique chemical properties (Titkova et al., 1981).
Colorimetric Detection of Iodide Ion Research has demonstrated the potential of 1,5-naphthyridine-based conjugated polymers for the highly selective colorimetric detection of iodide ions. This showcases the utility of these compounds in analytical chemistry and environmental monitoring. The sensitivity and selectivity of these polymers in detecting iodide ions in a mixture of water and other solvents have been particularly emphasized, indicating their potential in precise and accurate measurement applications (BoAli et al., 2018).
Corrosion Inhibition Studies have also revealed the efficacy of naphthyridine derivatives in the corrosion inhibition of metals in acidic environments. This underscores the compound's potential in industrial applications, particularly in protecting metal structures and components from corrosive damage. The investigations have provided valuable insights into the mechanism of action and the efficiency of these compounds in corrosion inhibition (Singh et al., 2016).
Antitubercular Activity Additionally, naphthyridine derivatives have been synthesized and screened for their antitubercular activity. This highlights the potential medicinal applications of these compounds, particularly in the treatment of tuberculosis. The efficacy of these compounds against tuberculosis-causing bacteria has been a focus of these studies, indicating their potential in medical and pharmaceutical research (Akula et al., 2016).
Cancer Treatment Moreover, certain naphthyridine derivatives have shown promising results in cancer treatment. Research on a novel naphthyridine derivative revealed its ability to induce necroptosis and apoptosis in melanoma cells, offering potential pathways for cancer therapy. This underlines the significance of these compounds in developing new and effective cancer treatments (Kong et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that 1,5-naphthyridines, the class of compounds to which it belongs, have significant importance in the field of medicinal chemistry due to their wide variety of biological activities .
Mode of Action
It is known that 1,5-naphthyridines can react readily with alkyl halides to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Analyse Biochimique
Biochemical Properties
4-Iodo-3-methoxy-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s iodine and methoxy groups contribute to its binding affinity and specificity towards these enzymes. Additionally, this compound can form complexes with metal ions, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their functions. This binding is often facilitated by the compound’s iodine and methoxy groups, which enhance its interaction with specific amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, this compound can become toxic, leading to adverse effects such as enzyme inhibition, cellular stress, and even cell death. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. The compound’s interactions with metal ions also play a role in its metabolic effects, as these interactions can alter enzyme activity and stability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biological activity, as they determine the compound’s availability to interact with target enzymes and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches its intended targets, such as enzymes and DNA-binding proteins, to exert its biological effects .
Propriétés
IUPAC Name |
4-iodo-3-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULFYCCJHFTAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C2C=CC=NC2=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679119 | |
| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261365-88-1 | |
| Record name | 1,5-Naphthyridine, 4-iodo-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B1392822.png)



![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-amine](/img/structure/B1392826.png)


![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)





![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
